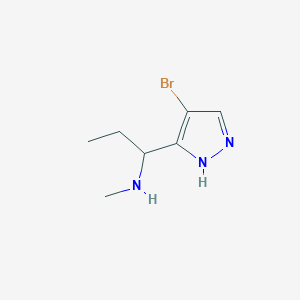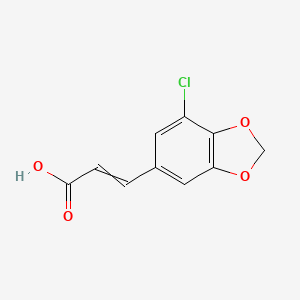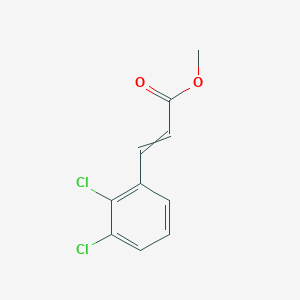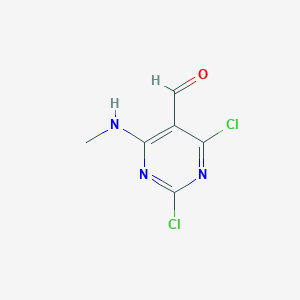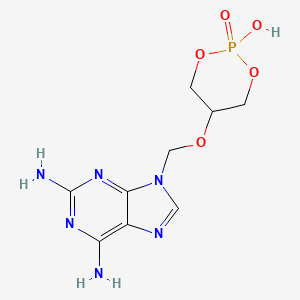
9H-Purine-2,6-diamine, 9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,6-Diamino-9H-purin-9-yl)methoxy)-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide is a complex organic compound that features a purine base linked to a dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,6-Diamino-9H-purin-9-yl)methoxy)-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide typically involves the following steps:
Formation of the Purine Base: The purine base, 2,6-diamino-9H-purine, is synthesized through a series of reactions starting from simple precursors such as guanine or adenine.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the purine base.
Formation of the Dioxaphosphinane Ring: The dioxaphosphinane ring is formed through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent, such as phosphorus oxychloride.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming higher oxidation states of phosphorus.
Reduction: Reduction reactions can convert the 2-oxide group back to a phosphinane.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation Products: Higher oxidation states of phosphorus compounds.
Reduction Products: Phosphinane derivatives.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Antiviral Agents: Due to its structural similarity to nucleotides, it can be explored as a potential antiviral agent.
Cancer Research: It may have applications in cancer research as a potential therapeutic agent.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-((2,6-Diamino-9H-purin-9-yl)methoxy)-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity. In biological systems, it can mimic natural nucleotides, interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure due to the purine base.
Guanosine Monophosphate (GMP): Another purine-based compound.
Phosphinanes: Compounds containing the phosphinane ring.
Uniqueness
Structural Complexity: The combination of a purine base with a dioxaphosphinane ring is unique.
Properties
CAS No. |
100683-67-8 |
|---|---|
Molecular Formula |
C9H13N6O5P |
Molecular Weight |
316.21 g/mol |
IUPAC Name |
9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)oxymethyl]purine-2,6-diamine |
InChI |
InChI=1S/C9H13N6O5P/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-18-5-1-19-21(16,17)20-2-5/h3,5H,1-2,4H2,(H,16,17)(H4,10,11,13,14) |
InChI Key |
FNNHUHDNNHOXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)O)OCN2C=NC3=C(N=C(N=C32)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


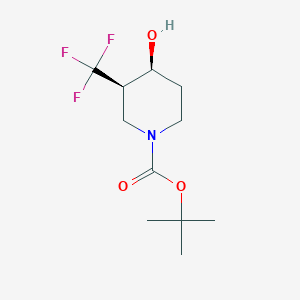
![(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)
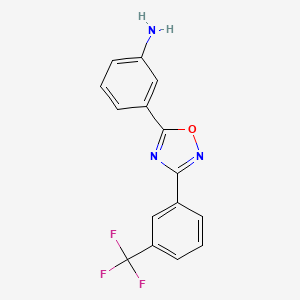

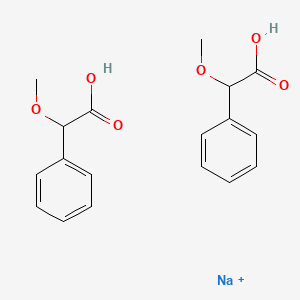
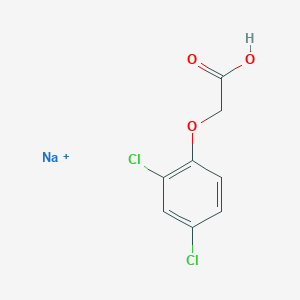
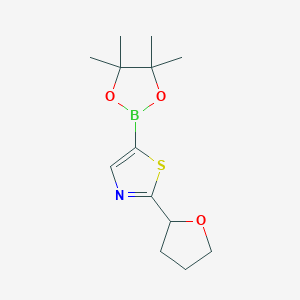

![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
